1-(Thiophen-2-yl)piperazin-2-one

Overview

Description

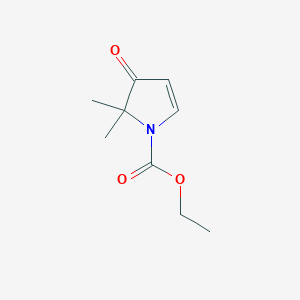

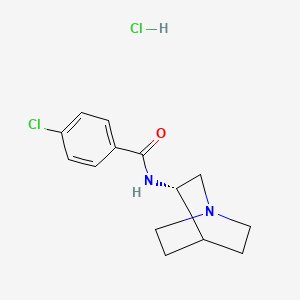

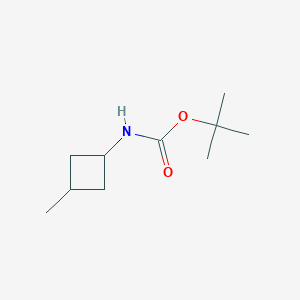

“1-(Thiophen-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H10N2OS . It is a compound that has been used in various research and development contexts .

Molecular Structure Analysis

The molecular structure of “1-(Thiophen-2-yl)piperazin-2-one” is characterized by its InChI code: 1S/C8H11N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9,12H,3-4,6H2 . The compound has a molecular weight of 183.25 .Physical And Chemical Properties Analysis

“1-(Thiophen-2-yl)piperazin-2-one” has a molecular weight of 182.24 . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications

Pancreatic Lipase Inhibitors

The compound has been identified as a novel pancreatic lipase inhibitor . This means it can potentially be used in the treatment of obesity, as pancreatic lipase is an enzyme crucial for the digestion of fats.

Antioxidant Activity

The compound has shown good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Activity

The compound has demonstrated antibacterial activity . It has been evaluated against several types of bacteria and has shown promising results, which suggests potential use in the development of new antibiotics.

Antifungal Activity

The compound has been tested for its antifungal properties . This suggests that it could be used in the treatment of fungal infections.

Organic Semiconductors

Thiophene derivatives, such as “1-(Thiophen-2-yl)piperazin-2-one”, have a prominent role in the advancement of organic semiconductors . These materials are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This means they can protect metals from corrosion, which is a significant issue in many industries.

Affinity towards 5-HT1A Sites

One of the analogues of the compound displayed micromolar affinity towards 5-HT1A sites . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is implicated in a variety of cognitive and behavioral functions.

Safety and Hazards

The safety information for “1-(Thiophen-2-yl)piperazin-2-one” indicates that it should be handled with care. The compound has been classified as dangerous, with hazard statements including H302, H315, H318, and H335 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

Target of Action

Similar compounds have been shown to have affinity for serotoninergic 5-ht 1a receptors , suggesting that 1-(Thiophen-2-yl)piperazin-2-one may also interact with these receptors. The 5-HT 1A receptor is a subtype of the serotonin receptor, which plays a role in various biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation .

Mode of Action

If it does indeed interact with 5-ht 1a receptors, it may do so by mimicking the natural ligand, serotonin, leading to changes in intracellular signaling .

Biochemical Pathways

If it acts on 5-ht 1a receptors, it could potentially influence the serotonin system and downstream effects such as mood regulation .

Result of Action

If it acts on 5-HT 1A receptors, it could potentially modulate serotonin signaling, leading to changes in mood and other physiological processes .

properties

IUPAC Name |

1-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNHQZRIQWJUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate](/img/structure/B3229192.png)

![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)

![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)

![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)